XLogP3 Lipophilicity Comparison: 2,3-Difluoro vs. 2,4-Difluoro vs. 2,5-Difluoro N-Phenyl Regioisomers
The computed partition coefficient (XLogP3) differentiates the 2,3-difluorophenyl isomer from its closest regioisomeric analogs. PubChem reports an XLogP3 of 2.0 for 1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylic acid . For the 1-(2,4-difluorophenyl) regioisomer (CAS 1152533-85-1, PubChem CID 33787242), the computed XLogP3 is 2.2, while the 1-(2,5-difluorophenyl) regioisomer (CAS 1152962-42-9) also exhibits an XLogP3 of approximately 2.2 . The 0.2 log unit lower lipophilicity of the 2,3-isomer reflects the impact of the ortho-fluoro/meta-fluoro arrangement on molecular dipole and solvation free energy. This difference lies within a range known to influence passive membrane permeability and non-specific protein binding in cellular assays .
2,3-isomer vs 2,4-/2,5-
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 1-(2,4-difluorophenyl) regioisomer: XLogP3 ≈ 2.2; 1-(2,5-difluorophenyl) regioisomer: XLogP3 ≈ 2.2 |
| Quantified Difference | ΔXLogP3 ≈ –0.2 (more hydrophilic than 2,4- and 2,5- isomers) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.2-unit XLogP3 difference can translate to measurable shifts in logD, permeability, and protein binding, making the 2,3-isomer the preferred choice when a slightly lower lipophilicity is desired in a lead series without introducing additional heteroatoms.
- [1] PubChem. Compound Summary: 1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid. CID 61075763. XLogP3 = 2.0. View Source
- [2] PubChem. Compound Summaries for CID 33787242 (1-(2,4-difluorophenyl) regioisomer) and the 1-(2,5-difluorophenyl) regioisomer. XLogP3 values retrieved 2026-05-12. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
